2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C17H24N2O2 It is known for its unique structure, which includes two pyrrolidine rings connected by a methylene bridge and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of potassium carbonate in acetonitrile at room temperature under an inert atmosphere. The reaction mixture is then diluted with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified via chromatography to obtain the desired compound as a light yellow oil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its dual pyrrolidine rings and benzyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXDVBJLMHKSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179305 |
Source
|
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-65-0 |
Source
|
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675602-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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